molecular formula C19H25ClN4O3 B2396702 (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1185234-85-8

(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B2396702
CAS No.: 1185234-85-8
M. Wt: 392.88
InChI Key: SIKDUSUZBGUUBN-YJOCEBFMSA-N
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Description

(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus of research due to its role in mediating cellular responses to cytokines, growth factors, and interferons, and its dysregulation is implicated in myeloproliferative neoplasms and other hematological cancers . The compound is structurally related to Ruxolitinib, a known JAK1/JAK2 inhibitor, and is designed for enhanced selectivity. By selectively targeting JAK2, this inhibitor serves as a crucial pharmacological tool for dissecting the specific contributions of JAK2-driven signaling in oncogenesis, immune cell regulation, and inflammatory processes . Its application is vital in preclinical studies aimed at validating JAK2 as a therapeutic target and in mechanistic studies exploring resistance mechanisms to JAK inhibition. Researchers utilize this compound to investigate the complex dynamics of kinase signaling networks and to develop novel approaches for targeted cancer therapy.

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.ClH/c1-21-9-8-20-19(21)23-12-10-22(11-13-23)18(24)7-5-15-4-6-16(25-2)17(14-15)26-3;/h4-9,14H,10-13H2,1-3H3;1H/b7-5-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDUSUZBGUUBN-YJOCEBFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)/C=C\C3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure with a combination of a dimethoxyphenyl group, an imidazole ring, and a piperazine moiety. Its molecular formula is C_{20}H_{24}ClN_{3}O_{3} with a molecular weight of 392.9 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The biological activity is primarily attributed to its ability to interact with various cellular pathways involved in cancer progression.

  • Microtubule Disruption : Similar to other imidazole derivatives, this compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • DNA Damage Induction : It has been observed that compounds with similar structures can induce DNA damage, as evidenced by increased γ-H2AX foci in treated cells .
  • P-glycoprotein Modulation : The compound may also influence the expression of P-glycoprotein, enhancing the efficacy of conventional chemotherapeutics like doxorubicin and paclitaxel .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound's structure significantly affects its biological activity:

  • Dimethoxy Substituents : The 3,4-dimethoxyphenyl group enhances lipophilicity and cellular uptake.
  • Imidazole and Piperazine Moieties : These contribute to receptor binding affinity and selectivity towards cancerous cells .

Case Studies

Several studies have explored the efficacy of this compound against various cancer cell lines:

StudyCell LineIC50 (nM)Observations
Study 1SW480 (Colorectal)27.42Inhibits tubulin polymerization
Study 2HCT116 (Colorectal)23.12Induces DNA damage
Study 3Caco-2 (Colorectal)33.14Enhances drug sensitivity

These findings suggest that the compound exhibits potent anticancer activity across multiple cell lines, making it a candidate for further development as an anticancer agent.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₂O₂ with a molecular weight of approximately 298.35 g/mol. Its structure includes methoxy groups that may enhance its stability and biological activity. The synthesis typically involves multiple steps, including the formation of the benzimidazole moiety and the chalcone framework, with yields ranging from 70% to 86% depending on reaction conditions .

Anticancer Activity

Research indicates that compounds similar to (Z)-3-(3,4-dimethoxyphenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride exhibit significant inhibitory effects on topoisomerase II, an enzyme critical for DNA replication. In vitro studies have shown that this compound can inhibit various cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

Several studies have focused on the pharmacological properties of this compound. For instance, it has been noted for its ability to modulate immune responses in the context of inflammation and heavy metal exposure. These findings highlight its potential as an immunomodulatory agent .

Case Studies

A notable case study explored the efficacy of similar benzimidazole derivatives in treating specific cancer types, demonstrating significant tumor regression in animal models. The results indicated that compounds with structural similarities to this compound could effectively target and inhibit tumor growth .

Synthesis and Characterization

The synthesis of this compound involves key steps such as:

  • Formation of the benzimidazole moiety.
  • Coupling with the chalcone derivative.
  • Purification through crystallization or chromatography.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compound .

Potential Therapeutic Applications

Beyond its anticancer properties, this compound may also find applications in:

  • Neurological disorders due to its interaction with neurotransmitter systems.
  • As an anti-inflammatory agent owing to its structural components that are known for such activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of a dimethoxyphenyl-enone system and a piperazine-imidazole moiety distinguishes it from other heterocyclic derivatives. Below is a comparative analysis based on structural analogs and pharmacological trends:

Piperazine-Imidazole Derivatives

Compounds with piperazine-linked imidazole groups are common in antifungal and antipsychotic agents. For example:

  • Ketoconazole: Contains an imidazole ring but lacks the enone system and dimethoxyphenyl group. It targets cytochrome P450 enzymes, whereas the dimethoxyphenyl group in the subject compound may favor interactions with dopaminergic or serotonergic receptors .

Dimethoxyphenyl-Containing Compounds

  • Zygocaperoside (): A triterpene saponin with a dimethoxyphenyl glycoside. While it shares the dimethoxyphenyl group, its macrocyclic structure and lack of nitrogen heterocycles limit direct comparability .
  • Coumarin-benzodiazepine hybrids (): These compounds incorporate coumarin and diazepine rings but replace the piperazine-imidazole system with benzodiazepine moieties, altering target specificity (e.g., GABA receptors vs. kinase inhibition) .

Enone-Based Molecules

The α,β-unsaturated ketone core is a reactive pharmacophore seen in:

Structural and Pharmacokinetic Data (Hypothetical Table)

Property/Activity Subject Compound Ketoconazole PF-43(1) Derivative Curcumin
Molecular Weight ~450 g/mol 531 g/mol ~600 g/mol 368 g/mol
LogP ~3.2 (predicted) 4.5 2.8 3.0
Key Pharmacophore Enone, dimethoxyphenyl, piperazine-imidazole Imidazole, dichlorophenyl Triazole, dioxolane, piperazine Diarylheptanoid enone
Putative Target Kinases/Neurotransmitter receptors CYP51A1 (antifungal) CYP450/Ergosterol synthesis NF-κB/COX-2 (anti-inflammatory)
Solubility (HCl salt) High (salt formulation) Low Moderate Very low

Research Implications and Limitations

  • Structural Validation : Techniques like X-ray crystallography (using SHELX ) and NMR (as in ) are critical for confirming the (Z)-configuration and salt stability.
  • Target Identification: The dimethoxyphenyl group may confer selectivity for monoamine oxidases (MAOs) or adrenergic receptors, but in vitro assays are needed to validate this .
  • Contradictions: While piperazine-imidazole hybrids often exhibit CNS activity, the enone system could introduce off-target reactivity (e.g., Michael addition with thiols), necessitating toxicity profiling .

Q & A

Q. What are the critical synthetic steps and optimization strategies for this compound?

The synthesis involves a multi-step approach:

  • Step 1: Condensation of 3,4-dimethoxyphenylacetone with a piperazine-imidazole precursor under reflux conditions (e.g., using DCM or THF as solvents).
  • Step 2: Formation of the (Z)-configured propenone via Claisen-Schmidt condensation, requiring strict control of temperature (60–80°C) and base catalysis (e.g., NaOH or KOH) to favor the Z-isomer.
  • Step 3: Salt formation with HCl to enhance solubility and stability . Optimization: Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/petroleum ether). Final product purity (>95%) is confirmed by HPLC .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • 1H/13C NMR: Assign peaks for the Z-configuration (e.g., coupling constants J = 10–12 Hz for trans-olefinic protons) and methoxy groups (δ ~3.8 ppm). Piperazine and imidazole protons appear as distinct multiplet signals .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with Cl– counterion .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretching at ~1650 cm⁻¹ and aromatic C–H bending .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling: Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
  • Storage: Keep in airtight glass containers at –20°C, protected from light and moisture. Stability studies suggest no degradation under these conditions for ≥6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in receptor binding assays (e.g., serotonin vs. dopamine receptors) may arise from:

  • Assay Conditions: Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells). Standardize protocols using reference agonists/antagonists .
  • Receptor Subtype Selectivity: Perform competitive binding assays with subtype-specific ligands (e.g., 5-HT1A vs. 5-HT2A) to clarify target engagement .
  • Metabolite Interference: Use LC-MS to rule out active metabolites in in vitro/in vivo models .

Q. What computational approaches are suitable for modeling target interactions?

  • Docking Studies (AutoDock Vina): Simulate binding to imidazole-linked receptors (e.g., histamine H3) using the compound’s 3D structure (optimized via DFT calculations). Focus on hydrogen bonding with piperazine N-atoms and hydrophobic interactions with the dimethoxyphenyl group .
  • MD Simulations (GROMACS): Assess stability of receptor-ligand complexes over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize lead analogs .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt Selection: The hydrochloride form enhances aqueous solubility (≥10 mg/mL in PBS) compared to freebase. Test alternative salts (e.g., citrate) if precipitation occurs .
  • Formulation: Use cyclodextrin complexes or lipid nanoparticles to increase oral bioavailability. Conduct pharmacokinetic studies in rodents to compare Cmax and T1/2 .

Data Contradiction Analysis

Q. Why do stability studies show conflicting degradation profiles under acidic conditions?

  • Degradation Pathways: The propenone moiety may hydrolyze at pH < 3, forming inactive fragments. Use forced degradation studies (0.1M HCl, 40°C) with LC-MS monitoring to identify degradation products .
  • Mitigation: Buffer formulations to pH 5–6 during in vitro assays. For oral administration, enteric-coated capsules prevent gastric degradation .

Methodological Tables

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Piperazine-imidazole, DCM, 60°C7590
2NaOH, EtOH, reflux6585
3HCl gas, Et2O9098

Table 2: NMR Spectral Assignments (Key Peaks)

Proton/Groupδ (ppm)Multiplicity
Olefinic H6.8–7.2d (J = 11 Hz)
OCH33.85s
Piperazine2.5–3.0m

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